molecular formula C13H14N2O3 B5571217 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE

4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE

Cat. No.: B5571217
M. Wt: 246.26 g/mol
InChI Key: KZXOMDOFIZQGCR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of 3-nitrobenzaldehyde with 4,4-dimethyl-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: 4,4-DIMETHYL-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE.

    Oxidation: Corresponding oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the substituent used.

Scientific Research Applications

4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIMETHYL-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with an amino group instead of a nitro group.

    4,4-DIMETHYL-2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)7-6-10-4-3-5-11(8-10)15(16)17/h3-8H,9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOMDOFIZQGCR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=N1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.